
(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H9BFNO2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoropyridine moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange reaction followed by borylation. For instance, 6-fluoropyridine can undergo halogen-metal exchange with a suitable organometallic reagent, such as lithium diisopropylamide (LDA), followed by reaction with a boron source like trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and hydroxylated derivatives in oxidation reactions .
科学研究应用
(3-(6-Fluoropyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
2-Fluoro-3-pyridineboronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
6-Fluoro-3-pyridinylboronic acid: Another fluoropyridine derivative with the boronic acid group at a different position.
Uniqueness: (3-(6-Fluoropyridin-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and pharmaceuticals .
属性
分子式 |
C11H9BFNO2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
[3-(6-fluoropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H |
InChI 键 |
KSYANHVTSPECQV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
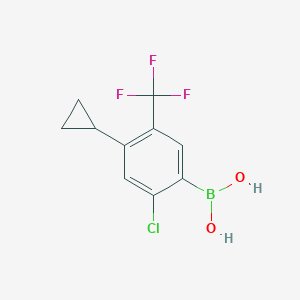


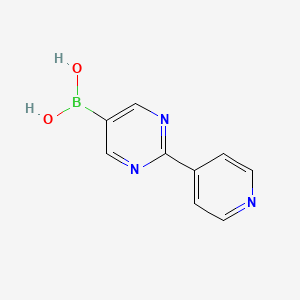
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
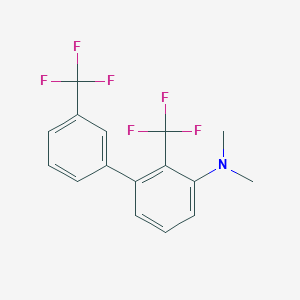
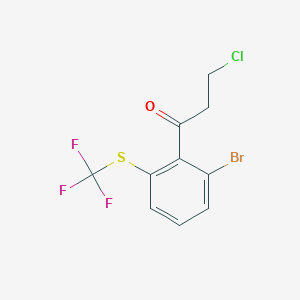
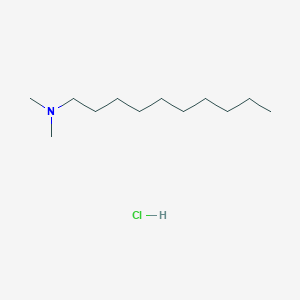

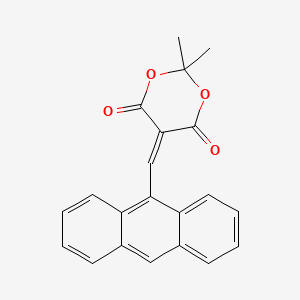
![N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B14072740.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
